![molecular formula C18H11ClF2N6O2 B2546780 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 888418-12-0](/img/structure/B2546780.png)
2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide” is a heterocyclic derivative. It contains a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles . This compound is part of a new set of small molecules that have been synthesized as potential CDK2 inhibitors .
Synthesis Analysis
The synthesis of this compound involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The process yields a series of compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a bioisostere of natural purine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Huisgen 1,3-dipolar cycloaddition reaction . This reaction is facilitated by ultrasonic assistance, leading to good yields .Scientific Research Applications
Potential c-Met Kinase Inhibitors
The [1,2,4]triazolo [4,3-a]pyrazine derivatives, which are structurally similar to the compound , have been studied as potential c-Met kinase inhibitors . These compounds have shown promising results against cancer cell lines such as A549, MCF-7, and HeLa .
DNA Intercalators
Triazolo[4,3-a]quinoxaline derivatives, which share a similar triazolo[4,5-d]pyrimidine core with the compound, have been studied as DNA intercalators . These compounds have shown anti-proliferative effects against HepG2, HCT-116, and MCF-7 cells .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is present in the compound, has been used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition can have therapeutic effects in cancer treatment .
USP28 Inhibitors
New [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated as potent USP28 inhibitors . USP28 is a deubiquitinating enzyme, and its inhibition can have therapeutic effects in cancer treatment .
Anti-proliferation Agents
The compound’s structural class, 1,2,3-TPD, has been studied for its anti-proliferation effects . This study could help in the future design of efficient and novel drugs .
Mechanism of Action
Future Directions
The compound shows promise as a potential CDK2 inhibitor, with some derivatives demonstrating significant inhibitory activity . Future research could focus on further optimizing the structure of these compounds to enhance their inhibitory activity and selectivity for CDK2 . Additionally, in-depth studies on the compound’s pharmacokinetic properties and in vivo efficacy could be beneficial .
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF2N6O2/c19-10-1-4-12(5-2-10)27-17-16(24-25-27)18(29)26(9-22-17)8-15(28)23-14-6-3-11(20)7-13(14)21/h1-7,9H,8H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPIGHBHYQQDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

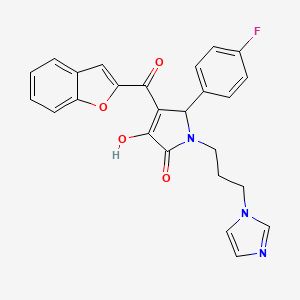
![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)
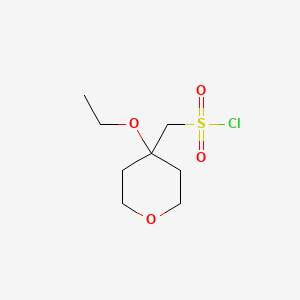
![N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2546703.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2546705.png)
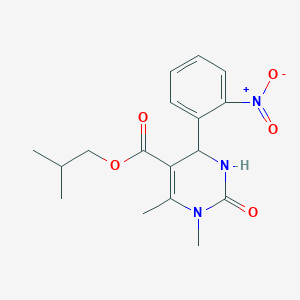
![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546709.png)
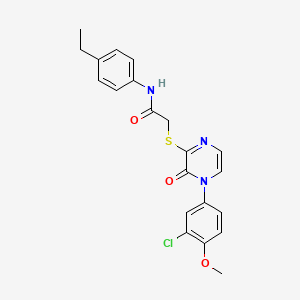

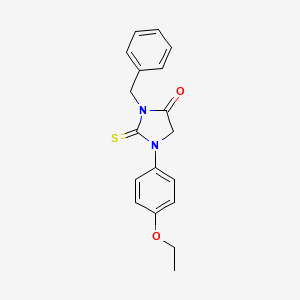

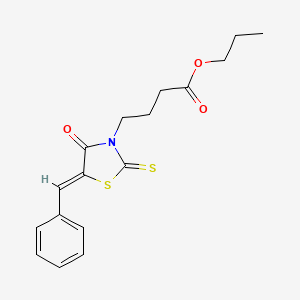
![N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2546719.png)